Ethyl 3,4-dihydroxythiophene-2-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8O4S |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
ethyl 3,4-dihydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3,8-9H,2H2,1H3 |
InChI Key |
MVVKIGGZHXASGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)O)O |
Origin of Product |
United States |
The Significance of Thiophene Derivatives in Contemporary Chemical Research
Thiophene (B33073) and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered immense interest from both academic and industrial researchers. psu.edunih.gov Their structural similarity to benzene (B151609) allows them to exhibit aromatic properties, yet the presence of the sulfur atom imparts unique electronic and chemical characteristics. psu.eduresearchgate.net This distinct nature has made thiophene-based molecules versatile scaffolds in a wide array of scientific disciplines.
In the field of medicinal chemistry, the thiophene nucleus is a privileged structure, found in a multitude of pharmaceuticals with diverse therapeutic activities. psu.edunih.gov These include anti-inflammatory, antimicrobial, antiviral, and anticancer agents. psu.edunih.gov The ability of the thiophene ring to act as a bioisostere for the benzene ring, while offering different electronic properties and metabolic profiles, has been a key factor in its successful incorporation into drug design. psu.edu
Beyond pharmaceuticals, thiophene derivatives are at the forefront of materials science innovation. Their excellent charge transport properties make them ideal components for organic electronic devices. Thiophene-based polymers, in particular, are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). nih.govnih.gov These materials offer advantages such as flexibility, low cost, and tunable electronic properties, driving the advancement of next-generation electronics.
An Overview of Ethyl 3,4 Dihydroxythiophene 2 Carboxylate in Thiophene Chemistry
Within the extensive family of thiophene (B33073) derivatives, Ethyl 3,4-dihydroxythiophene-2-carboxylate emerges as a compound of strategic importance, primarily as a precursor to 3,4-alkylenedioxythiophenes (PXDOTs). psu.edu The most prominent member of this class is 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer used to produce the highly successful conducting polymer poly(3,4-ethylenedioxythiophene), commonly known as PEDOT. psu.edunih.gov
PEDOT is renowned for its unique combination of high electrical conductivity, optical transparency, and excellent stability, making it a benchmark material in the conducting polymer field. nih.govmdpi.com The journey to this high-performance polymer often begins with precursors like this compound. Its dihydroxy functionality on the thiophene ring allows for the crucial cyclization reaction that forms the ethylenedioxy bridge, a structural feature that planarizes the polymer backbone and enhances its electronic properties. psu.edu
The synthesis of this compound itself is a subject of academic and industrial interest, with efforts focused on developing efficient and environmentally benign synthetic routes. A common pathway involves the selective hydrolysis and subsequent decarboxylation of its parent compound, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. psu.edu The presence of the ethyl carboxylate group provides a handle for further chemical modifications, allowing for the creation of a diverse library of functionalized EDOT monomers. psu.edu
Scope and Academic Research Focus of the Outline
Synthesis of Key Precursors
The primary precursor for this compound is Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Its synthesis is foundational and can be achieved through both classical and modern chemical techniques.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Synthesis
The formation of this key diester intermediate is typically accomplished through a condensation reaction involving diethyl thiodiglycolate and an α-diketone. researchgate.netsemanticscholar.org
The traditional and most common method for synthesizing Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is the Hinsberg condensation. researchgate.netsemanticscholar.org This reaction involves the base-catalyzed condensation of diethyl thiodiglycolate with diethyl oxalate (B1200264). amazonaws.comechemi.com A strong base, such as sodium ethoxide, is used to facilitate the reaction, typically in an alcohol solvent like ethanol. echemi.com The process involves adding a solution of diethyl thiodiglycolate and diethyl oxalate to a cooled solution of sodium ethoxide in ethanol. After the addition, the mixture is heated to reflux to drive the reaction to completion. echemi.com Following the reaction, acidification of the mixture precipitates the desired product, which can then be isolated. Yields for this classical method have been reported to be around 60%. echemi.com
Table 1: Classical Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Reported Yield |
|---|
To improve reaction times and efficiency, modern techniques such as microwave-assisted synthesis have been applied to this condensation. chemicalbook.comresearchgate.netresearchgate.net Microwave irradiation provides an alternative to conventional heating, often leading to faster reaction rates and higher yields. researchgate.netnih.gov In a typical microwave-assisted procedure, diethyl thiodiacetate and diethyl oxalate are mixed and treated with a sodium ethoxide solution. The mixture is then subjected to microwave heating at a controlled temperature (e.g., 68°C) for a significantly shorter duration, such as 60 minutes. chemicalbook.com This method has been shown to produce Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in yields of approximately 65.3%. chemicalbook.com The rapid and uniform heating provided by microwaves can enhance the efficiency of the synthesis compared to traditional refluxing methods. chemrxiv.org
Table 2: Microwave-Assisted Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
| Reactant 1 | Reactant 2 | Base | Key Conditions | Time | Reported Yield |
|---|
Derivatization from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Once the precursor Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is obtained, it undergoes a two-step derivatization process to form the final product.
Selective Mono-hydrolysis Procedures
The first step in the derivatization is the selective mono-hydrolysis of the diester. This is a challenging but crucial step, as the goal is to convert only one of the two ethyl ester groups into a carboxylic acid, yielding 5-(ethoxycarbonyl)-3,4-dihydroxythiophene-2-carboxylic acid. psu.edu Achieving high selectivity is essential to avoid the formation of the di-acid byproduct. researchgate.net
An effective method for this selective hydrolysis involves using lithium hydroxide (B78521) (LiOH) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. psu.edu The reaction is typically carried out by stirring a solution of the diester and an excess of LiOH at an elevated temperature (80-85°C) for several hours. psu.edu After the reaction is complete and the mixture is cooled, careful acidification with hydrochloric acid (HCl) causes the mono-acid product to precipitate, allowing for its isolation by filtration. psu.edu
Table 3: Selective Mono-hydrolysis Reaction
| Starting Material | Reagent | Solvent | Temperature | Time | Product |
|---|
Decarboxylation Reactions for this compound Formation
The final step is the decarboxylation of the mono-acid intermediate, 5-(ethoxycarbonyl)-3,4-dihydroxythiophene-2-carboxylic acid. psu.edu This reaction removes the carboxylic acid group as carbon dioxide, resulting in the formation of this compound. psu.edumasterorganicchemistry.com
This transformation is commonly achieved by heating the mono-acid in the presence of a catalyst in a high-boiling point solvent. A frequently used catalyst is copper chromite, and the reaction is often performed in quinoline. psu.edu The reaction mixture is heated to a high temperature (e.g., 150°C), and the mono-acid is added. The high temperature facilitates the elimination of the carboxyl group, yielding the final desired product. psu.edu
Table 4: Decarboxylation Reaction
| Starting Material | Catalyst | Solvent | Temperature | Product |
|---|
Exploration of Alternative Synthetic Routes
The synthesis of this compound is predominantly achieved through a well-established pathway originating from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This multi-step process, involving selective hydrolysis and subsequent decarboxylation, remains the most documented and practical approach in the scientific literature. psu.edu While this method is effective, the exploration of alternative synthetic routes is a subject of academic and industrial interest, driven by the desire for improved efficiency, atom economy, and novel chemical approaches. However, it is important to note that experimentally verified, distinct alternative pathways for the direct synthesis of this compound are not widely reported.
The primary and established route can be summarized as follows:
Formation of the Thiophene Ring: The synthesis typically begins with the cyclocondensation of diethyl thiodiacetate with diethyl oxalate in the presence of a base such as sodium ethoxide. This reaction constructs the diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate core. chemicalbook.com
Selective Mono-hydrolysis: The resulting diester undergoes a selective mono-hydrolysis, typically using a base like lithium hydroxide in a solvent such as dimethyl sulfoxide (DMSO). This step is crucial as it selectively saponifies one of the two ester groups, yielding 5-ethoxycarbonyl-3,4-dihydroxythiophene-2-carboxylic acid. psu.edu
Decarboxylation: The final step involves the decarboxylation of the carboxylic acid intermediate. This is often achieved by heating in the presence of a catalyst, such as copper chromite in quinoline, to yield the target compound, this compound. psu.edu
A summary of this established pathway is presented in the table below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reported Yield |
| 1 | Diethyl thiodiacetate, Diethyl oxalate | Sodium ethoxide, Ethanol, Microwave heating (optional) | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | 65.3% chemicalbook.com |
| 2 | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Lithium hydroxide, DMSO, 80-85 °C | 5-Ethoxycarbonyl-3,4-dihydroxythiophene-2-carboxylic acid | 90% psu.edu |
| 3 | 5-Ethoxycarbonyl-3,4-dihydroxythiophene-2-carboxylic acid | Copper chromite, Quinoline, 150 °C | This compound | 70% psu.edu |
While direct, alternative routes are not prevalent, theoretical approaches based on general thiophene synthesis methodologies could be considered for future research. These hypothetical pathways have not been specifically demonstrated for this compound but offer potential avenues for exploration. Such strategies could include:
Gewald Aminothiophene Synthesis Modification: The Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. A significant modification of the starting materials and reaction conditions would be necessary to introduce the 3,4-dihydroxy and 2-carboxylate functionalities directly.
Paal-Knorr Thiophene Synthesis Analogs: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. A suitably substituted 1,4-dicarbonyl precursor could theoretically be cyclized to form the desired thiophene ring. The challenge would lie in the synthesis and stability of the required highly functionalized dicarbonyl starting material.
Metal-Catalyzed Cyclization of Acyclic Precursors: Modern organic synthesis often employs metal-catalyzed reactions to construct heterocyclic rings. A hypothetical route could involve the design of an acyclic precursor containing the necessary carbon and sulfur backbone, which could then be cyclized using a transition metal catalyst to form the thiophene ring with the desired substituents in a single step.
It is crucial to reiterate that these are speculative pathways based on general principles of thiophene synthesis. The development of a practical and efficient alternative to the established dicarboxylate route would require significant research and experimental validation. At present, the scientific literature points to the hydrolysis and decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as the primary and most reliable method for obtaining this compound.
Ring Formation Reactions for Expanded Heterocyclic Systems
The hydroxyl groups at the 3- and 4-positions of the thiophene ring are ideal anchor points for the construction of fused ring systems. These reactions are crucial for synthesizing monomers like 3,4-alkylenedioxythiophenes, which are precursors to important conducting polymers.
Mitsunobu Reaction for Alkylenedioxythiophene Formation
The Mitsunobu reaction provides an efficient method for the formation of a dioxane ring fused to the thiophene core. This reaction involves the coupling of the diol functionality of this compound with a diol, such as ethylene (B1197577) glycol, in the presence of a phosphine (B1218219) and an azodicarboxylate.
This strategy has been successfully employed to synthesize the ethyl 2,3-dihydrothieno[3,4-b] nih.govmasterorganicchemistry.comdioxine-5-carboxylate. The reaction of this compound with ethylene glycol under Mitsunobu conditions proceeds with high efficiency, affording the desired product in a 95% yield. psu.edu This approach is a key step in creating precursors for poly(3,4-ethylenedioxythiophene) (PEDOT), a widely studied and utilized conducting polymer. psu.edu
Table 1: Mitsunobu Reaction for Alkylenedioxythiophene Formation
| Reactant 1 | Reactant 2 | Reagents | Product | Yield |
|---|
Transition Metal-Mediated Cyclization Reactions (e.g., 1,4-Dioxine Ring Formation)
Transition metal catalysis, particularly with palladium, offers another powerful route for constructing 1,4-dioxine rings fused to the thiophene backbone. This method provides a pathway to novel, substituted 3,4-alkylenedioxythiophene derivatives.
A notable example is the reaction of this compound with a propargylic carbonate. This palladium-catalyzed cyclization proceeds with high regioselectivity and yield. Specifically, the reaction with propargylic carbonate in the presence of a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand, results in the formation of ethyl 2-methylene-2,3-dihydrothieno[3,4-b] nih.govmasterorganicchemistry.comdioxine-5-carboxylate in 92% yield. psu.edu This method is advantageous as it introduces a vinyl group that can be further functionalized. psu.edu
Table 2: Palladium-Mediated 1,4-Dioxine Ring Formation
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Yield |
|---|
Functionalization via Substituent Modifications
Beyond ring formation, the derivatization of this compound and its products allows for the fine-tuning of their chemical and physical properties.
Hydrogenation and Halogenation Reactions
Furthermore, the thiophene ring itself can be functionalized. The product from the Mitsunobu reaction, ethyl 2,3-dihydrothieno[3,4-b] nih.govmasterorganicchemistry.comdioxine-5-carboxylate, can undergo bromination to introduce a bromine atom onto the thiophene ring, achieving a 95% yield. psu.edu This halogenated derivative can then serve as a substrate for further cross-coupling reactions.
Hydroboration Approaches
The vinyl group present in derivatives such as ethyl 2-methylene-2,3-dihydrothieno[3,4-b] nih.govmasterorganicchemistry.comdioxine-5-carboxylate provides a handle for hydroboration reactions. This reaction typically involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, to introduce a hydroxyl group. This anti-Markovnikov addition would lead to the formation of a primary alcohol, further expanding the functionalization possibilities of the molecule. While specific examples for this exact substrate are not detailed, the reactivity of the vinyl group makes it a prime candidate for such transformations. psu.edu
Esterification and Etherification Reactions, including Williamson Etherification
The two hydroxyl groups of this compound are available for standard esterification and etherification reactions. Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically under acidic or basic conditions to form diesters.
Etherification of the hydroxyl groups can be accomplished through reactions like the Williamson ether synthesis. This would involve deprotonating the hydroxyl groups with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of a diether. These modifications can be used to alter the solubility and electronic properties of the resulting compounds.
Synthesis of Advanced Thiophene-Based Structural Motifs
The strategic modification of this compound allows for the construction of sophisticated thiophene architectures with tailored electronic and physical properties. Key among these transformations are methods to introduce asymmetry and to incorporate chromophoric azo groups.
Formation of Unsymmetrically Substituted Derivatives
The synthesis of unsymmetrically substituted derivatives of this compound, where the two hydroxyl groups are differentially functionalized, presents a significant synthetic challenge due to the similar reactivity of the two -OH groups. However, achieving such selectivity is crucial for developing materials with specific directional properties. A common strategy to achieve unsymmetrical substitution involves a multi-step process of protection, functionalization, and deprotection.
One plausible, though not explicitly detailed in current literature for this specific molecule, synthetic route would involve the selective protection of one of the hydroxyl groups. For instance, reaction with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), under carefully controlled stoichiometric conditions could preferentially yield a mono-protected intermediate. The remaining free hydroxyl group could then be subjected to various chemical transformations, including alkylation or acylation, to introduce a desired substituent. Subsequent removal of the protecting group would then yield the unsymmetrically substituted thiophene.
Alternatively, the inherent electronic asymmetry imparted by the electron-withdrawing ethyl carboxylate group at the 2-position may influence the acidity and nucleophilicity of the adjacent hydroxyl groups at the 3- and 4-positions, potentially allowing for regioselective derivatization under specific reaction conditions. While direct selective alkylation or acylation has not been extensively reported for this specific substrate, similar strategies have been employed for other dihydroxyheterocycles.
A generalized scheme for the formation of unsymmetrically substituted ethers is presented below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Selective Protection | 1.1 eq. TBDMSCl, Et3N, CH2Cl2, 0 °C to rt | Mono-TBDMS protected thiophene |
| 2 | Alkylation | R-X, Base (e.g., NaH), THF | Unsymmetrically substituted ether (protected) |
| 3 | Deprotection | Tetrabutylammonium fluoride (B91410) (TBAF), THF | Unsymmetrically substituted ether |
This strategic approach allows for the controlled introduction of different functional groups at the 3- and 4-positions, leading to a wide range of unsymmetrically substituted thiophene derivatives with potential applications in materials science and medicinal chemistry.
Preparation of Arylazo/Hetarylazo Thiophene Compounds
Arylazo and hetarylazo thiophenes are an important class of compounds known for their applications as dyes and pigments. nih.govespublisher.com The synthesis of these compounds typically involves the diazotization of an aminothiophene derivative followed by a coupling reaction with an electron-rich aromatic or heteroaromatic compound. nih.gov Given that the starting material is a dihydroxythiophene, a direct azo coupling is not feasible. Therefore, a synthetic strategy must first involve the conversion of one or both of the hydroxyl groups into an amino functionality.
A hypothetical synthetic pathway to achieve this transformation could involve a two-step process. First, one of the hydroxyl groups could be converted into a better leaving group, for example, by tosylation. Subsequent nucleophilic substitution with an azide (B81097) source, followed by reduction, would yield the corresponding aminothiophene. This aminothiophene can then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The resulting diazonium salt is then reacted with a suitable coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative, to yield the desired arylazo or hetarylazo thiophene dye.
The general reaction scheme for the preparation of arylazo thiophene compounds from an aminothiophene precursor is as follows:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Diazotization | NaNO2, HCl, 0-5 °C | Thiophene diazonium salt |
| 2 | Azo Coupling | Electron-rich arene/heteroarene, basic or acidic conditions | Arylazo/Hetarylazo thiophene |
The specific coupling partner and reaction conditions would determine the final color and properties of the resulting dye. For example, coupling with phenols is typically carried out under basic conditions, while coupling with anilines is performed in acidic media. This synthetic flexibility allows for the creation of a broad palette of thiophene-based azo dyes.
Role As a Versatile Building Block in Chemical Synthesis
Precursor for Advanced 3,4-Alkylenedioxythiophene (ADOT) Derivatives
Ethyl 3,4-dihydroxythiophene-2-carboxylate serves as a crucial starting material for the synthesis of advanced and specifically substituted 3,4-alkylenedioxythiophene (ADOT) derivatives. psu.edukoreascience.kr The synthesis of this key building block is efficiently achieved through the mono-hydrolysis and subsequent decarboxylation of its parent compound, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. psu.edu
This intermediate is particularly valuable because it facilitates synthetic routes to ADOT derivatives that are otherwise challenging to produce. psu.edu For instance, it enables a novel pathway for creating 1,2-disubstituted 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives. This is accomplished through a transition metal-mediated 1,4-dioxine ring formation reaction with a propargylic carbonate. psu.edu This method is noted for its mild reaction conditions and high potential for producing a diverse range of EDOT pre-monomers. psu.edu The resulting vinyl group on the newly formed dioxine ring provides an additional site for further chemical modification through reactions like hydrogenation, halogenation, or hydroboration. psu.edu
The reaction of this compound with ethylene (B1197577) glycol under Mitsunobu conditions is also highly efficient, yielding the corresponding EDOT derivative in 95% yield, which can be subsequently brominated with a similar high yield. psu.edu
Table 1: Example of ADOT Derivative Synthesis An interactive data table summarizing the palladium-catalyzed synthesis of an EDOT pre-monomer from this compound.
| Reactant | Reagent/Catalyst | Product | Yield | Reference |
|---|
**4.2. Monomers for Conjugated Polymer Systems
The primary application of this compound and its precursors lies in the production of monomers for conjugated polymer systems, which are valued for their electrical, electrochemical, and optical properties. psu.edu
Poly(3,4-ethylenedioxythiophene) (PEDOT) is a benchmark conducting polymer known for its high stability and conductivity. psu.edu However, the basic PEDOT structure lacks reactive sites, which limits its direct functionalization for specialized applications like bioelectronics. frontiersin.org To overcome this, researchers develop derivatives of the EDOT monomer that incorporate functional groups.
The synthesis of these functionalized EDOT monomers often relies on intermediates derived from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. google.comgoogle.comchemicalbook.com For example, one of the most widely used functional intermediates, EDOT-OH (an EDOT derivative with a hydroxymethyl group), was first synthesized via the cyclization of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, followed by a decarboxylation step. frontiersin.orggoogle.comgoogle.com this compound is a direct product of the partial decarboxylation of this starting material, placing it at the heart of synthetic strategies for creating functional PEDOT analogs. psu.edu
The development of "PXDOT" chemistry, which encompasses a broader family of poly(3,4-alkylenedioxythiophene)s including PEDOT and poly(3,4-propylenedioxythiophene) (PProDOT), has been a significant focus of materials research. psu.edu These materials are critical for applications in stable and fast-switching organic electrochromic devices and as organic light-emitting materials. psu.edu
The commercial production of the foundational EDOT monomer has historically involved diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a key intermediate. psu.edu The utility of this compound as a more reactive and versatile building block represents an advancement in the synthesis of specialized PXDOT monomers, moving towards more efficient and environmentally friendly production methods. psu.edu
Design of Functionalized Macromolecular Conjugates
A major driver for developing derivatives of EDOT is the need to create functionalized macromolecular conjugates for advanced applications, especially in bioelectronics where interfacing with biological systems is required. researchgate.netresearchgate.net The synthesis of versatile monomers is the first step in this process.
By using this compound and related precursors, chemists can design monomers with specific reactive handles. A notable example is the synthesis of EDOT-EM, an EDOT monomer featuring an exomethylene side group. frontiersin.orgresearchgate.net This monomer can be readily polymerized to form PEDOT-EM. The true advantage of this system is the ability to perform "post-functionalization" on the resulting polymer. frontiersin.orggoogle.com The exomethylene group provides a reactive site for attaching a wide variety of molecules, from small organic molecules to large biomacromolecules like DNA aptamers and proteins, often using highly efficient reactions such as thiol-ene click chemistry. frontiersin.orgresearchgate.net This approach allows for the creation of highly tailored, bio-functional conducting polymer surfaces for biosensors and other bioelectronic devices. frontiersin.orgresearchgate.net
Table 2: Examples of Post-Functionalization Capabilities An interactive data table illustrating the types of molecules that can be conjugated to functionalized PEDOT derivatives.
| Functional Monomer | Polymer | Conjugated Molecule Type | Potential Application | Reference |
|---|---|---|---|---|
| EDOT-EM | PEDOT-EM | Small molecules (e.g., thiols) | Surface property modification | frontiersin.orggoogle.comresearchgate.net |
| EDOT-EM | PEDOT-EM | DNA Aptamers | Biosensing, diagnostics | frontiersin.org |
| EDOT-EM | PEDOT-EM | Proteins | Biocompatible coatings, enzyme immobilization | frontiersin.orgresearchgate.net |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Property Elucidation
The electronic structure is fundamental to a molecule's physical and chemical behavior. Computational methods are employed to map the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties. For Ethyl 3,4-dihydroxythiophene-2-carboxylate, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
A primary output of a DFT calculation is the optimized molecular geometry, which provides the most stable arrangement of the atoms in space. This includes precise bond lengths and angles. For instance, in a related compound, methyl-3-aminothiophene-2-carboxylate, DFT calculations have been used to determine C=O bond lengths to be around 1.22 Å. mdpi.com Similar calculations for this compound would yield a complete set of geometric parameters.
Furthermore, DFT is used to calculate various electronic properties that provide insight into the molecule's behavior. These properties are often presented in tabular format to facilitate analysis and comparison.
Illustrative Data Table from a DFT Study:
| Property | Illustrative Value | Unit |
| Total Energy | -875.123 | Hartree |
| Dipole Moment | 3.45 | Debye |
| Polarizability | 25.67 | ų |
| Point Group | C1 |
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic transitions.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com
For thiophene (B33073) derivatives, the HOMO is often delocalized over the thiophene ring, while the LUMO can be distributed across the ring and its substituents. In a study on ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 3.919 eV. uomphysics.net A similar analysis for this compound would reveal its electronic stability and the regions of the molecule most likely to be involved in chemical reactions.
Illustrative FMO Data Table:
| Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Electron-rich, localized on the thiophene ring and hydroxyl groups. |
| LUMO | -1.89 | Electron-deficient, distributed over the thiophene ring and carboxylate group. |
| HOMO-LUMO Gap (ΔE) | 4.36 | Indicates moderate chemical reactivity and stability. |
The visualization of these orbitals provides a clear picture of where electrophilic and nucleophilic attacks are most likely to occur.
Mechanistic Insights into Reactivity and Selectivity
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the reactivity and selectivity of compounds like this compound. This molecule serves as a building block for the synthesis of 3,4-alkylenedioxythiophenes, which are precursors to important conducting polymers. psu.edu
By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This information is invaluable for understanding why a reaction follows a particular pathway and why certain products are favored over others (selectivity).
For example, in the synthesis of 3,4-alkylenedioxythiophene derivatives, this compound can undergo cyclization reactions. Computational studies could model the reaction pathway of this cyclization, providing insights into the role of catalysts and the origins of regioselectivity. Such studies on similar heterocyclic systems have successfully explained reaction outcomes and guided the development of more efficient synthetic routes.
Predictive Modeling for Material Design and Performance
The electronic properties of this compound make it a valuable precursor for the development of organic electronic materials, particularly conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). psu.edu Predictive modeling, using computational chemistry, can accelerate the design of new materials with tailored properties.
By systematically modifying the structure of the parent molecule in-silico (e.g., by adding different functional groups) and calculating the resulting electronic properties, it is possible to predict how these changes will affect the performance of the final material. For instance, DFT calculations can predict the band gap of a polymer derived from a modified monomer, which is a key factor in its conductivity and optical properties.
This predictive approach allows for the screening of a large number of potential candidate molecules before undertaking costly and time-consuming laboratory synthesis. This strategy is widely used in materials science to design novel organic semiconductors, dyes for solar cells, and other functional materials. While specific predictive modeling studies on this compound are not yet prominent in the literature, the methodologies are well-established and could be readily applied to explore its potential in new material applications.
Future Research Directions and Interdisciplinary Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of thiophene (B33073) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. eurekaselect.com Traditional methods are being replaced by more sustainable alternatives that offer improved efficiency and a smaller environmental footprint.
Specifically for Ethyl 3,4-dihydroxythiophene-2-carboxylate, an efficient synthesis route has been developed starting from the mono-hydrolysis and subsequent decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. psu.edu This pathway is part of a broader effort to develop more convenient and environmentally friendly routes to key intermediates for materials like poly(3,4-ethylenedioxythiophene) (PEDOT), moving away from methods that use hazardous dihalo compounds. psu.edu
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Metal-Free Approaches | Utilizes non-metal reagents like potassium sulfide (B99878) or elemental sulfur as the sulfur source. | Avoids metal toxicity and contamination. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form the final product with high atom economy. | Reduces reaction steps, minimizes waste, and enhances efficiency. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to dramatically reduced reaction times. | Faster reactions, higher yields, and often cleaner processes. | chemicalbook.com |
| Use of Green Solvents | Employs environmentally benign solvents, such as water or ionic liquids, in place of volatile organic compounds. | Reduces environmental pollution and health hazards. | nih.govmdpi.com |
| Solvent-Free Reactions | Reactions are conducted in the absence of any solvent, often by grinding or heating the neat reactants. | Eliminates solvent waste and simplifies product purification. | eurekaselect.comnih.gov |
Advanced Functionalization for Novel Material Properties
This compound serves as a crucial building block for the synthesis of functionalized monomers, particularly 3,4-alkylenedioxythiophenes like 3,4-ethylenedioxythiophene (B145204) (EDOT). psu.edu Polymers derived from these monomers, such as PEDOT, are renowned for their exceptional electrical, optical, and chemical properties. rsc.org The ability to introduce specific functional groups allows for the precise tuning of these properties to create novel materials for advanced applications.
The structure of this compound is conducive to various chemical manipulations. For example, it can undergo transition metal-mediated 1,4-dioxine ring formation to produce EDOT precursors. psu.edu Some of these precursors contain vinyl groups that provide an additional site for functionalization through reactions like hydrogenation, halogenation, or hydroboration. psu.edu This versatility opens a pathway to a wide range of EDOT pre-monomers that would otherwise be difficult to achieve. psu.edu
The functionalization of EDOT-based monomers is a key strategy for developing materials with tailored characteristics. For instance, maleimide-functionalized EDOT monomers have been designed and synthesized to create polymers where the electrical and biological properties can be finely controlled. rsc.org This approach is of significant interest for bioelectronic devices. rsc.org Similarly, attaching reactive groups allows for the subsequent conjugation of biomolecules like peptides and proteins, a critical step for creating advanced biosensors and biomedical devices. google.comgoogle.com The resulting polymers have found use as semiconductors, conductors for electrostatic dissipation, and as redox-active materials for energy storage in batteries and supercapacitors. psu.edu
| Material Class | Key Properties | Primary Applications | Reference |
|---|---|---|---|
| Conducting Polymers (e.g., PEDOT) | High electrical conductivity, redox stability, optical transparency in the doped state. | Organic electronics, electrostatic charge dissipation, electrochromic devices. | psu.edu |
| Biofunctionalized Polymers | Biocompatibility, specific molecular recognition capabilities. | Bioelectronic devices, biosensors, platforms for bioconjugation. | rsc.orggoogle.com |
| Energy Storage Materials | High redox activity, stability during charge-discharge cycles. | Batteries and supercapacitors. | psu.edu |
| Thiophene-Based Surfactants | Amphiphilic nature combined with electronic properties, potential for biodegradability. | Organic transistors, biosensors, sustainable electronic materials. | nih.gov |
Computational-Aided Design of Thiophene-Based Chemical Systems
While specific computational studies on this compound are not extensively documented, the broader field of thiophene-based chemistry is increasingly benefiting from computational-aided design (CAD). These tools are instrumental in accelerating the discovery and optimization of new materials by predicting their properties before synthesis, thereby saving time and resources.
Computational approaches are used to screen potential molecular structures and predict their performance in various applications. For example, in the design of organic semiconductors, electronic structure calculations can be performed on derivatives of a thiophene-containing core to identify candidates with exceptional potential for high-efficiency charge transport. rsc.org This computational screening can guide synthetic chemists to focus on the most promising molecules, as demonstrated in the development of a high-performance material based on a benzodithiophene core. rsc.org
In medicinal chemistry, CAD tools like molecular modeling and quantitative structure-activity relationship (QSAR) studies are used to understand how the three-dimensional structure of thiophene derivatives influences their biological activity. nih.gov Such studies can predict the antifungal or other therapeutic potential of a series of related compounds. nih.gov Furthermore, computational methods are being developed to aid in the design of thiophene-based ligands for specific biological targets, such as the detection of protein aggregates associated with diseases like Alzheimer's. nih.gov The integration of artificial intelligence and machine learning is further enhancing these capabilities, enabling the rapid de novo design of new molecules and the prediction of chemical reactions for their synthesis. ethz.ch These examples underscore the power of computational chemistry to guide the rational design of novel thiophene-based systems with targeted functionalities.
| Computational Method | Objective | Example Application Area | Reference |
|---|---|---|---|
| Electronic Structure Calculations | To predict electronic properties like charge mobility and band gaps. | Design of organic semiconductors for field-effect transistors. | rsc.org |
| Molecular Modeling & QSAR | To predict the biological activity of molecules based on their structure. | Screening of 2-aminothiophene derivatives for antifungal activity. | nih.gov |
| Generative AI / De Novo Design | To generate novel chemical structures with desired properties. | Rapid identification of new bioactive molecules and pharmaceutical leads. | ethz.ch |
| Ligand Design & Docking | To design molecules that bind to specific biological targets. | Development of fluorescent thiophene-based ligands for detecting protein aggregates. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 3,4-dihydroxythiophene-2-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted acetophenones with aldehydes, followed by cyclization with ethyl acetoacetate. For example, a structurally analogous compound was synthesized by reacting 4,6-dimethoxy-2-hydroxyacetophenone with 4-methoxy-1-naphthaldehyde under basic conditions, followed by purification via ethanol recrystallization . Key parameters to optimize include reaction temperature (80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., NaOH vs. piperidine). Yield improvements (>60%) are achievable through controlled reagent stoichiometry and inert atmosphere conditions.
Q. Which analytical techniques are critical for validating the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the thiophene backbone, ester group (-COOEt), and hydroxyl substituents. For example, a related compound showed characteristic ester carbonyl signals at ~170 ppm in 13C NMR .
- IR Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O ester) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns. A derivative with MW 329.46 g/mol showed a base peak at m/z 329.2 .
- X-ray Crystallography : Resolves stereochemical ambiguities; a similar compound crystallized in a triclinic system with Rint < 0.05, validated using SHELXL .
Advanced Research Questions
Q. How can crystallographic data resolve structural discrepancies in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond length/angle precision (±0.01 Å, ±0.1°). For example, a study on a cyclohexanone-containing analog revealed hydrogen-bonding networks (e.g., O-H···O interactions at 2.68 Å) critical for molecular packing . Researchers should:
- Collect data to θmax > 25° for completeness (>98%).
- Use refinement software (e.g., SHELXL ) to model disorder or thermal motion.
- Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to address electron density mismatches.
Q. What strategies mitigate contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- NMR Anomalies : If splitting patterns deviate from expected multiplicity (e.g., hydroxyl protons appearing as broad singlets), use deuterated solvents (DMSO-d6) or variable-temperature NMR to suppress exchange broadening .
- Mass Spectral Fragmentation : Discrepancies between observed and theoretical m/z values require isotopic labeling (e.g., 13C-enriched starting materials) or MS/MS analysis to trace fragmentation pathways .
- IR vs. Computational Predictions : Compare experimental peaks with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to confirm functional group assignments .
Q. How to design bioactivity assays for derivatives targeting enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known targets. For example, cyclohexanone derivatives inhibit acetylcholinesterase (AChE) via π-π stacking with the catalytic triad .
- In Vitro Assays : Use Ellman’s method (412 nm absorbance) to measure AChE inhibition at 0.1–100 μM concentrations. Include donepezil as a positive control.
- In Vivo Models : Zebrafish toxicity studies (LC50 determination) and behavioral assays (e.g., locomotor activity) assess therapeutic windows .
- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
